![molecular formula C12H7NO4 B11878998 Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl- CAS No. 666234-41-9](/img/structure/B11878998.png)
Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione is a heterocyclic compound that belongs to the quinoline family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione can be achieved through several methods. One common approach involves the Perkin rearrangement of 3-Bromo-5,6-Dihydro-6-Methyl-2H-Pyrano[3,2-c]Quinoline-2,5-Dione . This reaction typically requires specific conditions such as the presence of a base and a suitable solvent to facilitate the rearrangement process.
Industrial Production Methods
While specific industrial production methods for 5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinoline moiety, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furo[3,2-c]quinoline: Shares a similar fused ring structure but lacks the methyl group.
Pyrano[3,2-c]quinoline: Contains a pyran ring instead of a furan ring.
Quinoline: The parent compound without the fused furan ring.
Uniqueness
5-Methylfuro[3,2-c]quinoline-2,3,4(5H)-trione is unique due to the presence of the methyl group and the specific arrangement of the furan and quinoline rings
Eigenschaften
CAS-Nummer |
666234-41-9 |
|---|---|
Molekularformel |
C12H7NO4 |
Molekulargewicht |
229.19 g/mol |
IUPAC-Name |
5-methylfuro[3,2-c]quinoline-2,3,4-trione |
InChI |
InChI=1S/C12H7NO4/c1-13-7-5-3-2-4-6(7)10-8(11(13)15)9(14)12(16)17-10/h2-5H,1H3 |
InChI-Schlüssel |
GACOCUXGIUVFHT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(=O)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decane](/img/structure/B11878939.png)
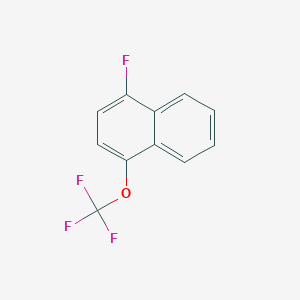
![4-Benzyl-1,4-diazabicyclo[3.3.1]nonan-2-one](/img/structure/B11878954.png)
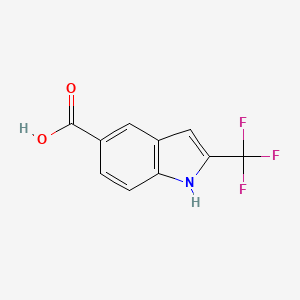
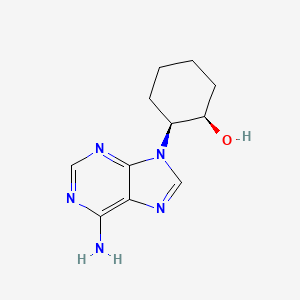

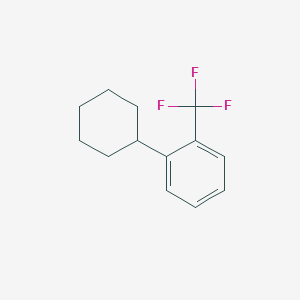
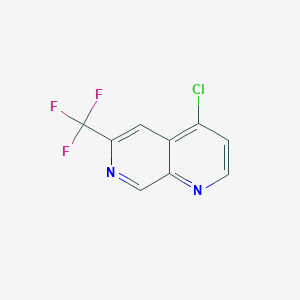
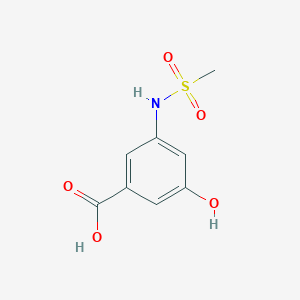


![6-Chloro-3-hydroxy-4-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11879025.png)
